molecular formula C10H7NO B083401 Quinoline-3-carbaldehyde CAS No. 13669-42-6

Quinoline-3-carbaldehyde

Cat. No. B083401
CAS RN: 13669-42-6
M. Wt: 157.17 g/mol
InChI Key: RYGIHSLRMNXWCN-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

A solution of 3-quinolinecarboxaldehyde (1.5 g, 10 mmole), 2.0 M CH3NH2/MeOH (10 mL, 20 mmole), glacial AcOH (0.6 mL, 10 mmole), and NaBH3CN (0.35 g, 11 mmole) in MeOH (20 mL) was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 5% NaOH and extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated. Flash chromatography on silica gel (10% MeOH/CH2Cl2) gave the title compound (0.83 g, 24%) as a slightly yellow viscous oil: MS (ES) m/e 173 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CH3NH2 MeOH
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=O)[CH:2]=1.CN.CO.CC(O)=O.[BH3-][C:22]#[N:23].[Na+]>CO>[CH3:22][NH:23][CH2:11][C:3]1[CH:2]=[N:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C=O
Name
CH3NH2 MeOH
Quantity
10 mL
Type
reactant
Smiles
CN.CO
Name
Quantity
0.6 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.35 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 5% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNCC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.